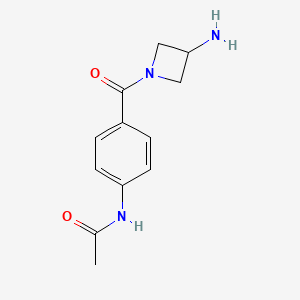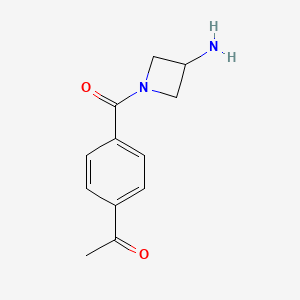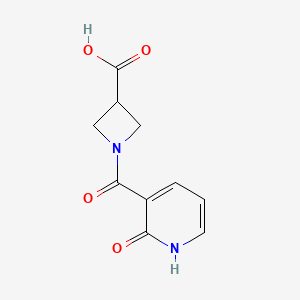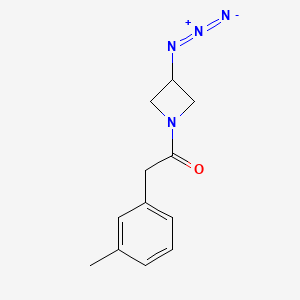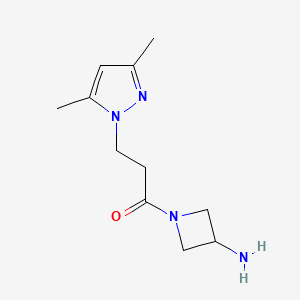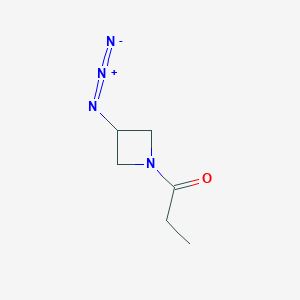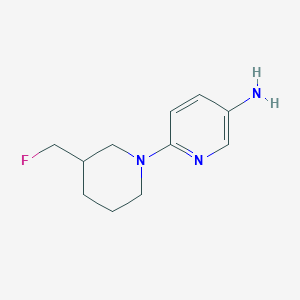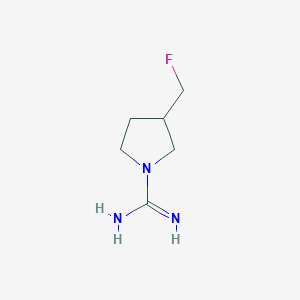
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one, also known as 2-Chloro-1-fluoroethylpiperidine, is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has a wide range of properties and characteristics which make it a useful tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound exhibits a unique chemical structure that may be utilized in the synthesis of potential therapeutic agents. Its fluorinated moiety could be particularly useful in creating novel pharmacophores for drug discovery . The presence of both chloro and fluoro groups might allow for selective reactions, leading to the development of compounds with specific biological activities.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s ability to interact with various enzymes could be explored. It may serve as an inhibitor or modulator for certain enzymatic pathways, providing insights into enzyme function and potential therapeutic targets .
Pharmacology: Development of Diagnostic Reagents
Pharmacologically, 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one could be used to develop diagnostic reagents. Its structure could be modified to create compounds that bind selectively to biomarkers of diseases, aiding in the detection and diagnosis of health conditions .
Organic Synthesis: Building Block for Complex Molecules
The compound can act as a versatile building block in organic synthesis. Its piperidine ring is a common motif in many organic molecules, and the additional functional groups present opportunities for further chemical modifications, leading to the synthesis of complex organic molecules .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one could be used in chromatographic studies to understand the behavior of similar compounds during separation processes. This can help in the development of new analytical methods for detecting such compounds in various matrices .
Materials Science: Functional Material Development
Lastly, in materials science, the compound’s structural features might be exploited to create functional materials. For example, its incorporation into polymers could result in materials with unique properties such as enhanced durability or specific interaction with light or other substances .
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one is not specified in the search results. The compound’s diverse applications in scientific research suggest it may have multiple mechanisms of action depending on the context.
Safety and Hazards
The compound 1-(2-Fluoroethyl)piperidin-4-ol, which shares some structural similarity with 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one, is reported to be harmful by inhalation, in contact with skin, and if swallowed . It is reasonable to assume that 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one may have similar hazards, but specific safety data for this compound is not provided in the search results.
Propiedades
IUPAC Name |
2-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClFNO/c1-2-10(12)11(15)14-7-4-9(3-6-13)5-8-14/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAPRHRAAFQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CCF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



